(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine. The resulting product is then subjected to a reaction with quinoline-5-amine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide can undergo various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
Nucleophilic Addition: Products with added nucleophiles at the cyano group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. The presence of the cyano and nitrophenyl groups may play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-nitrophenyl)-2-phenylacrylonitrile: Shares the nitrophenyl and cyano groups but lacks the quinoline moiety.
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol: Contains a nitrophenyl group and a different functional group arrangement.
Uniqueness
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide is unique due to the combination of the cyano group, nitrophenyl group, and quinoline moiety
Properties
IUPAC Name |
(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c20-12-14(11-13-6-8-15(9-7-13)23(25)26)19(24)22-18-5-1-4-17-16(18)3-2-10-21-17/h1-11H,(H,22,24)/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJDLEIBTQWOSZ-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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